

# Zastaprazan (JP-1366): A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Zastaprazan**  
Cat. No.: **B8201583**

[Get Quote](#)

For Research Use Only. Not for human or veterinary use.

## Introduction

**Zastaprazan**, also known by its development code JP-1366, is a novel and potent small molecule inhibitor of the gastric H<sup>+</sup>/K<sup>+</sup>-ATPase, commonly known as the proton pump.[1][2] It belongs to the class of potassium-competitive acid blockers (P-CABs), which represent a significant advancement in the management of acid-related gastrointestinal disorders.[1][3] Unlike traditional proton pump inhibitors (PPIs) that require acidic activation and bind irreversibly, **Zastaprazan** acts via a distinct mechanism, offering rapid, potent, and sustained suppression of gastric acid secretion.[2][3] This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and key experimental data related to **Zastaprazan** for researchers, scientists, and drug development professionals.

## Chemical Structure and Properties

**Zastaprazan** is a synthetic organic compound with a complex heterocyclic structure.

Table 1: Chemical Identifiers and Properties of **Zastaprazan** (JP-1366)

| Property         | Value                                                                                                  | Reference |
|------------------|--------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name       | (azetidin-1-yl)(8-{{(2,6-dimethylphenyl)methyl}amino}-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)methanone | [4]       |
| Synonyms         | JP-1366, Jaqbo, OCN-101                                                                                | [1][4][5] |
| CAS Number       | 2133852-18-1                                                                                           | [4]       |
| Chemical Formula | C22H26N4O                                                                                              | [4]       |
| Molecular Weight | 362.47 g/mol                                                                                           | [3]       |
| Exact Mass       | 362.2107 g/mol                                                                                         | [4]       |
| SMILES           | CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)N4CCCC4                                                 | [4]       |
| InChI Key        | FEQFUBYYZYQTOJ-UHFFFAOYSA-N                                                                            | [4]       |

Table 2: Physicochemical Properties of **Zastaprazan** (JP-1366)

| Property        | Value                                                                                                                                                   | Reference |
|-----------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| logP (Computed) | 4.4 (XLogP3)                                                                                                                                            |           |
| Solubility      | DMSO: 33.33 mg/mL (91.95 mM) with ultrasonic assistance. Soluble at $\geq$ 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. | [4][6]    |
| pKa             | Experimental data not publicly available. For a similar P-CAB, tegoprazan, the pKa is 5.2.                                                              | [7]       |
| Appearance      | Solid powder                                                                                                                                            | [4]       |

# Mechanism of Action: Potassium-Competitive Acid Blockade

**Zastaprazan** exerts its acid-suppressing effect by directly inhibiting the H+/K+-ATPase in gastric parietal cells. This enzyme is the final step in the pathway of gastric acid secretion, responsible for exchanging intracellular hydrogen ions (H+) for extracellular potassium ions (K+).

The mechanism of action of **Zastaprazan** involves:

- Direct and Reversible Binding: Unlike PPIs, **Zastaprazan** does not require activation by acid. It binds directly to the H+/K+-ATPase in a reversible manner.
- Potassium Competition: **Zastaprazan** competitively inhibits the binding of potassium ions to the enzyme's K+-binding site. This blockade prevents the conformational change necessary for the translocation of H+ ions into the gastric lumen, thereby halting acid secretion.

## Mechanism of Action of Zastaprazan

[Click to download full resolution via product page](#)Mechanism of **Zastaprazan** as a P-CAB.

## Preclinical Pharmacology

In vitro and in vivo preclinical studies have demonstrated the potent and selective inhibitory activity of **Zastaprazan**.

Table 3: In Vitro and In Vivo Preclinical Data for **Zastaprazan** (JP-1366)

| Parameter               | Species/Model                | Value                                                   | Reference |
|-------------------------|------------------------------|---------------------------------------------------------|-----------|
| IC50 (H+/K+-ATPase)     | Not Specified                | 16.7 nM                                                 |           |
| Selectivity             | Not Specified                | >400-fold selective for H+/K+-ATPase over Na+/K+-ATPase |           |
| ED50                    | Rat Reflux Esophagitis Model | 0.53 mg/kg                                              |           |
| Gastric Acid Inhibition | Pylorus-Ligated Rat Model    | Significant inhibition at 2 mg/kg                       |           |

## Clinical Pharmacology

Clinical trials in healthy subjects and patients with acid-related diseases have characterized the pharmacokinetic and pharmacodynamic profile of **Zastaprazan**.

Table 4: Pharmacokinetic Parameters of **Zastaprazan** in Healthy Subjects (Multiple Doses)

| Parameter                                                | Value                            | Reference |
|----------------------------------------------------------|----------------------------------|-----------|
| Time to Maximum Plasma Concentration (T <sub>max</sub> ) | 0.5 - 2.0 hours                  | [8]       |
| Terminal Half-life (t <sub>1/2</sub> )                   | 7 - 10 hours                     | [8]       |
| Dose Proportionality                                     | Exhibited at doses of 5 to 40 mg | [8]       |

Table 5: Pharmacodynamic and Clinical Efficacy of **Zastaprazan**

| Parameter                                   | Study Population                | Dosage                | Result | Reference |
|---------------------------------------------|---------------------------------|-----------------------|--------|-----------|
| % Time Gastric pH > 4 (24h)                 | Healthy Subjects                | 20 mg                 | 85.19% |           |
| % Time Gastric pH > 4 (24h)                 | Healthy Subjects                | 40 mg                 | 91.84% |           |
| % Time Gastric pH > 4 (24h)<br>(Comparator) | Healthy Subjects                | Esomeprazole<br>40 mg | 72.06% |           |
| Cumulative Healing Rate<br>(Week 4)         | Erosive Esophagitis<br>Patients | 20 mg                 | 95.14% |           |
| Cumulative Healing Rate<br>(Week 8)         | Erosive Esophagitis<br>Patients | 20 mg                 | 97.92% |           |

## Experimental Protocols

### In Vitro H<sup>+</sup>/K<sup>+</sup>-ATPase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of **Zastaprazan** on the H<sup>+</sup>/K<sup>+</sup>-ATPase enzyme, typically isolated from porcine or rabbit gastric microsomes.

H<sup>+</sup>/K<sup>+</sup>-ATPase Inhibition Assay Workflow[Click to download full resolution via product page](#)Workflow for H<sup>+</sup>/K<sup>+</sup>-ATPase Inhibition Assay.

**Methodology:**

- Preparation of Gastric Microsomes: Gastric microsomes rich in H+/K+-ATPase are prepared from porcine or rabbit gastric mucosa by differential centrifugation.
- Assay Reaction: The reaction mixture contains buffer, MgCl<sub>2</sub>, KCl, and the prepared gastric microsomes.
- Inhibition Studies: **Zastaprazan** at various concentrations is pre-incubated with the reaction mixture before the addition of ATP to start the reaction.
- Measurement of ATPase Activity: The enzymatic activity is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is typically done using a colorimetric method, such as the Malachite Green assay.
- Data Analysis: The percentage of inhibition is calculated for each concentration of **Zastaprazan**. The IC<sub>50</sub> value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

## In Vivo Pylorus-Ligated Rat Model

This model is used to evaluate the antisecretory activity of compounds *in vivo*.

## Pylorus-Ligated Rat Model Workflow

[Click to download full resolution via product page](#)

Workflow for Pylorus-Ligated Rat Model.

**Methodology:**

- **Animal Preparation:** Male rats are fasted for 18-24 hours with free access to water to ensure an empty stomach.
- **Surgical Procedure:** Under anesthesia, a midline incision is made in the abdomen, and the pyloric end of the stomach is ligated with a non-absorbable suture.
- **Drug Administration:** **Zastaprazan** or the vehicle is administered orally or intraduodenally immediately after pylorus ligation.
- **Gastric Juice Collection:** After a predetermined period (e.g., 4 hours), the animals are euthanized, and the esophagus is clamped. The stomach is removed, and the gastric contents are collected.
- **Analysis:** The volume of the gastric juice is measured, and the pH is determined. The total acid output is quantified by titrating the gastric juice with a standardized solution of sodium hydroxide (NaOH).

## In Vivo Reflux Esophagitis Rat Model

This model is used to assess the protective effects of compounds against esophageal mucosal injury caused by gastric acid reflux.

**Methodology:**

- **Animal Preparation and Surgery:** Similar to the pylorus ligation model, rats are anesthetized. Both the pylorus and the limiting ridge (the junction between the forestomach and the glandular stomach) are ligated. This procedure leads to the reflux of gastric contents into the esophagus.
- **Drug Administration:** **Zastaprazan** or a vehicle is typically administered orally for a set period before and/or after the surgical procedure.
- **Evaluation of Esophageal Injury:** After a specified duration (e.g., several hours to days), the animals are euthanized, and the esophagus is removed. The severity of the esophageal lesions is scored macroscopically based on the area and severity of inflammation and

ulceration. Histopathological examination can also be performed to assess the microscopic changes in the esophageal mucosa.

- Data Analysis: The efficacy of **Zastaprazan** is determined by comparing the lesion scores of the treated group with the vehicle control group. The ED50, the dose that produces 50% of the maximal protective effect, can be calculated.

## Conclusion

**Zastaprazan** (JP-1366) is a promising potassium-competitive acid blocker with a rapid onset of action and potent, durable suppression of gastric acid. Its distinct mechanism of action and favorable pharmacokinetic and pharmacodynamic profiles, demonstrated in both preclinical and clinical studies, position it as a significant therapeutic agent for acid-related disorders. This technical guide provides a comprehensive summary of its chemical properties and biological activities to aid researchers in their further investigation and development of this novel compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Zastaprazan - Wikipedia [en.wikipedia.org]
- 2. JP-1366: A novel and potent potassium-competitive acid blocker that is effective in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. glpbio.com [glpbio.com]
- 7. In Vitro Metabolism and Transport Characteristics of Zastaprazan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Population pharmacokinetic analysis of zastaprazan (JP-1366), a novel potassium-competitive acid blocker, in patients and healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Zastaprazan (JP-1366): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8201583#zastaprazan-jp-1366-chemical-structure-and-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)